Methyl 3-(2-aminoethyl)-5-bromobenzoate
Description
Methyl 3-(2-aminoethyl)-5-bromobenzoate is a brominated aromatic ester featuring a methyl ester group at the benzoate position, a bromine substituent at the 5-position of the benzene ring, and a 2-aminoethyl chain at the 3-position. This compound’s structural complexity, combining electron-withdrawing (bromo) and electron-donating (aminoethyl) groups, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)-5-bromobenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2-3,12H2,1H3 |
InChI Key |
GQVFSMUMRCMVRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminoethyl)-5-bromobenzoate typically involves the bromination of methyl benzoate followed by the introduction of the aminoethyl group. One common method includes:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Amination: The brominated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-aminoethyl)-5-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Methyl 3-(2-aminoethyl)-5-bromobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-aminoethyl)-5-bromobenzoate exerts its effects depends on its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between Methyl 3-(2-aminoethyl)-5-bromobenzoate and analogous compounds:
| Compound Name | CAS Number | Substituents (Position) | Ester Group | Molecular Formula | Key Features |
|---|---|---|---|---|---|
| This compound | Not provided | 5-Bromo, 3-(2-aminoethyl) | Methyl | C₁₀H₁₂BrNO₂ | Aminoethyl chain enhances flexibility and polar interactions. |
| Methyl 5-amino-2-bromobenzoate | 6942-37-6 | 2-Bromo, 5-amino | Methyl | C₈H₈BrNO₂ | Direct amino substitution at 5-position; simpler structure. |
| Ethyl 2-amino-3-bromo-5-methylbenzoate | 1041853-51-3 | 3-Bromo, 2-amino, 5-methyl | Ethyl | C₁₀H₁₂BrNO₂ | Ethyl ester increases lipophilicity; methyl group alters steric effects. |
| Methyl 3-amino-5-cyanobenzoate | 199536-01-1 | 5-Cyano, 3-amino | Methyl | C₉H₈N₂O₂ | Cyano group (electron-withdrawing) enhances electrophilic reactivity. |
| Methyl 3-amino-5-bromobenzoate | 706791-83-5 | 5-Bromo, 3-amino | Methyl | C₈H₈BrNO₂ | Lacks aminoethyl chain; amino group directly attached to aromatic ring. |
Key Observations :
- Substituent Position: Compounds like Methyl 5-amino-2-bromobenzoate (2-bromo, 5-amino) exhibit positional isomerism, which alters electronic properties and reactivity. For instance, bromo at the 2-position may hinder electrophilic substitution compared to the 5-position .
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